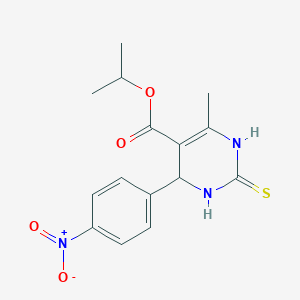
N-Carbamothioyl-N,N'-diethylmethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the broader class of carbamothioyl derivatives, which are known for their diverse applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide typically involves the reaction of diethylamine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of Diethylamine with Carbon Disulfide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 ]
-
Addition of Hydrazine Hydrate: [ \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{N-Carbamothioyl-N,N’-diethylmethanehydrazonamide} ]
Industrial Production Methods
Industrial production of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(Bis(dimethylamino)methylene)carbamothioyl)benzamide
- N-(Bis(2-hydroxyethyl)carbamothioyl)acrylamide
- N-((4-Sulfamoylphenyl)carbamothioyl)amides
Uniqueness
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Properties
CAS No. |
577746-68-0 |
|---|---|
Molecular Formula |
C6H14N4S |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea |
InChI |
InChI=1S/C6H14N4S/c1-3-8-9-5-10(4-2)6(7)11/h5,8H,3-4H2,1-2H3,(H2,7,11) |
InChI Key |
OXLUOLPLWBVWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNN=CN(CC)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)


![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)

![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)
![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
